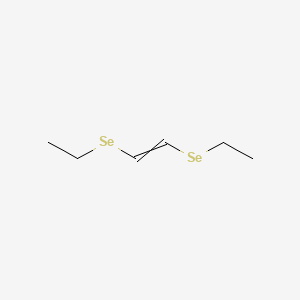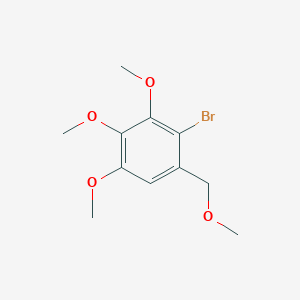
2-Bromo-3,4,5-trimethoxy-1-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,4,5-trimethoxy-1-(methoxymethyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom, three methoxy groups, and a methoxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4,5-trimethoxy-1-(methoxymethyl)benzene can be achieved through the bromination of 1,2,3-trimethoxybenzene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4,5-trimethoxy-1-(methoxymethyl)benzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.
Common Reagents and Conditions
Bromination: Bromine or NBS in acetic acid or carbon tetrachloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amines, thiols, or other substituted benzenes can be formed.
Oxidation Products: Aldehydes, acids, or quinones can be formed through oxidation reactions.
Scientific Research Applications
2-Bromo-3,4,5-trimethoxy-1-(methoxymethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4,5-trimethoxy-1-(methoxymethyl)benzene involves its interaction with various molecular targets and pathways. The bromine atom and methoxy groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with other molecules . The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3,4,5-trimethoxybenzaldehyde
- 1,2,3-Trimethoxy-5-methylbenzene
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness
2-Bromo-3,4,5-trimethoxy-1-(methoxymethyl)benzene is unique due to the presence of both bromine and methoxymethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
130611-33-5 |
|---|---|
Molecular Formula |
C11H15BrO4 |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
4-bromo-1,2,3-trimethoxy-5-(methoxymethyl)benzene |
InChI |
InChI=1S/C11H15BrO4/c1-13-6-7-5-8(14-2)10(15-3)11(16-4)9(7)12/h5H,6H2,1-4H3 |
InChI Key |
RILFDKXRUVDQAC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=C(C(=C1Br)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)

![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)
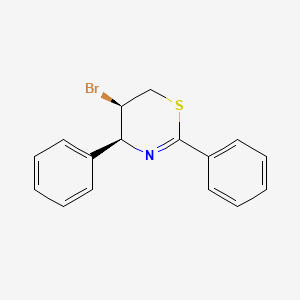
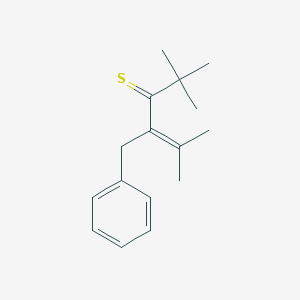
![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)

![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)

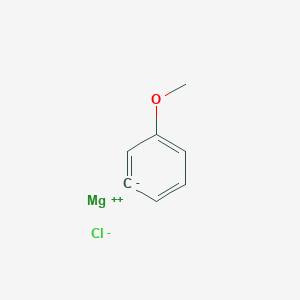
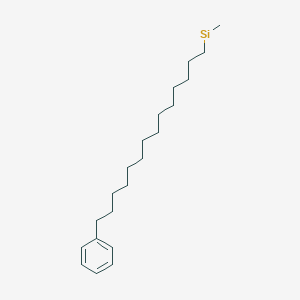
![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)

